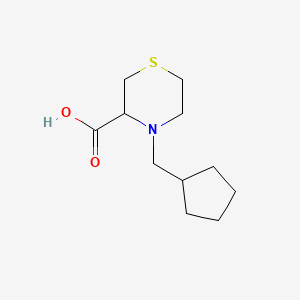

4-(Cyclopentylmethyl)thiomorpholine-3-carboxylic acid

Description

4-(Cyclopentylmethyl)thiomorpholine-3-carboxylic acid is a thiomorpholine derivative characterized by a sulfur-containing six-membered heterocycle (thiomorpholine) with a carboxylic acid group at position 3 and a cyclopentylmethyl substituent at position 4. Thiomorpholine derivatives are widely used in medicinal and synthetic chemistry due to their chiral centers and versatility in forming hydrogen bonds, which enhance their interactions with biological targets .

Properties

Molecular Formula |

C11H19NO2S |

|---|---|

Molecular Weight |

229.34 g/mol |

IUPAC Name |

4-(cyclopentylmethyl)thiomorpholine-3-carboxylic acid |

InChI |

InChI=1S/C11H19NO2S/c13-11(14)10-8-15-6-5-12(10)7-9-3-1-2-4-9/h9-10H,1-8H2,(H,13,14) |

InChI Key |

HZKJWKURVDAGQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CN2CCSCC2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentylmethyl)thiomorpholine-3-carboxylic acid typically involves the formation of the thiomorpholine ring followed by the introduction of the cyclopentylmethyl group and the carboxylic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiomorpholine ring. The cyclopentylmethyl group can be introduced through alkylation reactions using suitable alkylating agents. The carboxylic acid group is often introduced through oxidation reactions or by using carboxylation reagents.

Industrial Production Methods

Industrial production of 4-(Cyclopentylmethyl)thiomorpholine-3-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Acid Chloride Formation

The carboxylic acid group undergoes activation with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride. This intermediate is pivotal for subsequent nucleophilic acyl substitutions.

This reaction proceeds via dual activation : (1) SOCl₂ protonates the carbonyl oxygen, enhancing electrophilicity, and (2) the chloride ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release SO₂ and HCl . The cyclopentylmethyl group does not sterically hinder this process due to its non-planar conformation.

Esterification Reactions

The carboxylic acid participates in Fischer esterification with alcohols under acidic conditions or via DCC-mediated coupling.

The thiomorpholine ring’s sulfur atom does not interfere with esterification, as its lone pairs remain non-nucleophilic under these conditions.

Amidation Reactions

Activation with DCC or SOCl₂ enables coupling with amines to form amides, a critical step in peptide synthesis.

In DCC-mediated reactions, the carboxylate attacks the carbodiimide to form an O-acylisourea intermediate, which is displaced by the amine . Side reactions (e.g., epimerization) are negligible due to the absence of α-stereocenters.

Oxidation of the Thiomorpholine Ring

The thioether sulfur in the thiomorpholine ring undergoes oxidation to sulfoxide or sulfone derivatives.

Oxidation proceeds via a Pummerer-type mechanism , where electrophilic oxygen attacks the sulfur atom, followed by proton transfer and rearrangement . The cyclopentylmethyl group does not impede access to the sulfur lone pairs.

Decarboxylation Reactions

Thermal or radical-mediated decarboxylation removes CO₂, generating a thiomorpholine-substituted hydrocarbon.

Decarboxylative halogenation with Br₂ or Cl₂ proceeds via a radical cage mechanism , where recombination within the solvent cage determines product stereochemistry .

Nucleophilic Substitution at the Thiomorpholine Ring

The nitrogen or sulfur atoms in the thiomorpholine ring may participate in ring-opening or functionalization reactions.

N-Alkylation is favored due to the nitrogen’s higher basicity compared to sulfur . Steric hindrance from the cyclopentylmethyl group may slow kinetics but does not preclude reactivity.

Key Structural and Mechanistic Insights:

-

Steric Effects : The cyclopentylmethyl group imposes moderate steric hindrance, slowing reactions at the 4-position but not preventing them.

-

Electronic Effects : The electron-withdrawing carboxyl group activates the thiomorpholine ring toward electrophilic substitution at the nitrogen .

-

Solubility : Polar aprotic solvents (e.g., DMF, CH₃CN) enhance reaction rates by solubilizing intermediates .

Scientific Research Applications

Pharmaceutical Development

4-(Cyclopentylmethyl)thiomorpholine-3-carboxylic acid serves as an important intermediate in the synthesis of pharmaceuticals. Its chiral nature makes it valuable for asymmetric synthesis, which is crucial in developing drugs that target specific biological pathways.

- Neurological Disorders : The compound has been investigated for its role in synthesizing drugs aimed at treating neurological conditions. Research indicates that derivatives of this compound can interact with various neurotransmitter systems, potentially offering therapeutic benefits for diseases such as Parkinson's and Alzheimer's .

- Topoisomerase Inhibitors : It has been utilized in the development of topoisomerase II inhibitors, which are important in cancer treatment. The synthesis of these inhibitors often involves complex multi-step processes where 4-(Cyclopentylmethyl)thiomorpholine-3-carboxylic acid acts as a key building block .

Biochemical Research

In biochemical studies, this compound is used to explore enzyme activities and protein interactions. Its ability to modify biological systems makes it a useful tool for researchers aiming to understand complex biochemical pathways.

- Enzyme Activity : Studies have shown that derivatives of this compound can modulate enzyme functions, providing insights into metabolic processes and potential therapeutic targets .

- Protein Interactions : The compound's structural features allow it to interact with proteins in ways that can alter their activity or stability, making it a candidate for investigating protein-protein interactions relevant to various diseases .

Organic Synthesis

The versatility of 4-(Cyclopentylmethyl)thiomorpholine-3-carboxylic acid extends to organic synthesis, where it is employed to create diverse chemical structures.

- Diverse Chemical Structures : Chemists utilize this compound to synthesize a variety of other compounds through reactions such as Ugi-tetrazole and Huisgen reactions. These methods allow for the rapid generation of compound libraries with potential applications across multiple fields .

- Scalability and Efficiency : The synthetic routes involving this compound have been optimized for scalability, making it feasible for industrial applications where large quantities are required .

Agricultural Chemistry

In agricultural chemistry, 4-(Cyclopentylmethyl)thiomorpholine-3-carboxylic acid is explored for its potential in formulating agrochemicals.

- Pesticides and Herbicides : Research indicates that this compound can be incorporated into the design of safer and more effective pesticides and herbicides, contributing to sustainable agricultural practices .

Material Science

The application of 4-(Cyclopentylmethyl)thiomorpholine-3-carboxylic acid in material science focuses on enhancing the properties of polymers and other materials.

- Specialty Polymers : This compound plays a role in producing specialty polymers with improved durability and resistance to environmental factors. These materials can be used in various applications, from packaging to construction .

Case Study 1: Neurological Drug Development

A study highlighted the synthesis of a novel drug candidate targeting serotonin receptors using 4-(Cyclopentylmethyl)thiomorpholine-3-carboxylic acid as an intermediate. The resulting compound exhibited significant efficacy in preclinical models of anxiety disorders.

Case Study 2: Agrochemical Formulation

Research demonstrated the successful incorporation of this compound into a new herbicide formulation that showed reduced toxicity to non-target organisms while maintaining high efficacy against common weeds.

Mechanism of Action

The mechanism of action of 4-(Cyclopentylmethyl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiomorpholine ring and the cyclopentylmethyl group contribute to its binding affinity and specificity for certain enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and other interactions that influence its biological activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic Acid

- Structure : Features a tert-butoxycarbonyl (Boc) protecting group at position 4 instead of cyclopentylmethyl.

- CAS No.: 128453-98-5 .

- Molecular Formula: C₁₀H₁₇NO₄S.

- Key Properties :

- Comparison :

4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic Acid

- Structure : Substituted with a furan-2-ylmethyl group at position 4.

- CAS No.: 1543418-92-3 .

- Molecular Formula: C₁₀H₁₁NO₃S.

- Comparison :

4-(Propylcarbamoyl)thiomorpholine-3-carboxylic Acid

- Structure : Contains a propylcarbamoyl group at position 4.

- CAS No.: 1543861-94-4 .

- Molecular Formula : C₉H₁₆N₂O₃S.

- Key Properties :

- Comparison :

Thiomorpholine-3-carboxylic Acid Ethyl Ester Hydrochloride

- Structure : Ethyl ester of the carboxylic acid group.

- CAS No.: 159381-07-4 .

- Molecular Formula: C₇H₁₃NO₂S·HCl.

- Key Properties :

- Comparison :

- The free carboxylic acid in the target compound allows direct ionic interactions, unlike the ester prodrug.

Physicochemical and Pharmacological Comparison

Table 1: Key Properties of Thiomorpholine Derivatives

Q & A

Q. What safety protocols mitigate risks during handling?

- Methodology : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact. Store at –20°C under nitrogen to prevent oxidation. Spill kits and neutralization protocols (e.g., sodium bicarbonate for acid spills) are critical. Refer to SDS for emergency measures (e.g., eye irrigation with saline) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.